(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 132605-96-0
VCID: VC21294365
InChI: InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
SMILES: CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid

CAS No.: 132605-96-0

Cat. No.: VC21294365

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid - 132605-96-0

Specification

CAS No. 132605-96-0
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name (2R)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Standard InChI InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Standard InChI Key WWKOREWJYZNXDX-SECBINFHSA-N
Isomeric SMILES CC(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O
SMILES CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O

Introduction

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. It features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines during chemical reactions. This compound has a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol .

Chemical Reactions

The tert-butoxycarbonyl group can be easily removed under acidic conditions, making it a versatile protecting group in peptide synthesis. This compound can participate in various reactions, including coupling reactions with other amino acids or derivatives.

Peptide Synthesis

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is used in the synthesis of peptides due to its protected amino group. The Boc group prevents unwanted side reactions during peptide coupling steps.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block for synthesizing complex molecules with potential biological activities. Its chiral center allows for the creation of stereospecific compounds.

Hazard Information

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

  • Precautionary Statements: P261, P305+P351+P338, among others .

Storage and Disposal

The compound should be stored in a sealed container under dry conditions at 2-8°C. Disposal should follow local regulations for hazardous waste.

Stereochemistry

The chiral nature of (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid makes it an interesting subject for studies in stereochemistry. The R configuration at the chiral center is crucial for its applications in peptide synthesis and medicinal chemistry.

Biological Activity

While specific biological activities of this compound are not well-documented, its potential applications in medicinal chemistry suggest that it could be used to synthesize compounds with biological relevance.

Comparison with Similar Compounds

Compound NameMolecular FormulaCAS NumberUnique Features
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acidC12H23NO4132605-96-0Chiral center, Boc protecting group
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acidC12H23NO4828254-18-8Chiral center, Boc protecting group, opposite configuration
Boc-DL-LeucineC11H21NO464727-35-1No chiral center in the side chain

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